molecular formula C17H17FN2O2S B2935322 N-[(4-fluorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034394-18-6

N-[(4-fluorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2935322
CAS No.: 2034394-18-6
M. Wt: 332.39
InChI Key: XFLDRAGQHLCMCV-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted at position 6 with a thiolan-3-yloxy group (tetrahydrothiophene-3-yloxy) and at position 3 with a 4-fluorobenzyl carboxamide moiety. While direct pharmacological data are unavailable in the provided evidence, its analogs highlight its structural versatility .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c18-14-4-1-12(2-5-14)9-20-17(21)13-3-6-16(19-10-13)22-15-7-8-23-11-15/h1-6,10,15H,7-9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLDRAGQHLCMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 3-aminopyridine and carboxylic acid derivatives.

    Introduction of the Thiolan-3-yloxy Group: This step involves the nucleophilic substitution reaction where a thiolane derivative reacts with the pyridine ring under basic conditions.

    Attachment of the 4-Fluorophenylmethyl Group: The final step involves the coupling of the 4-fluorophenylmethyl group to the pyridine ring, often facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and reduced derivatives.

    Substitution: Halogenated compounds, substituted pyridines, and other derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyridine-3-carboxamide Derivatives

a) 6-(Thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide (CAS 2034432-50-1)
  • Structural Difference : The amide nitrogen is substituted with a 2,2,2-trifluoroethyl group instead of 4-fluorobenzyl.
b) 4-Methyl-6-(thiolan-3-yloxy)pyridin-3-amine (EN300-27707031)
  • Structural Difference : Position 3 features an amine instead of a carboxamide, and position 4 has a methyl group.
  • Implications : The absence of the carboxamide reduces hydrogen-bonding capacity, likely diminishing target affinity but increasing solubility in aqueous media .

Furopyridine-Based Analogs

Example: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

  • Structural Difference : A fused furo[2,3-b]pyridine core replaces the pyridine ring.
  • The trifluoroethylamino group at position 6 may confer resistance to oxidative metabolism .

Bicyclic and Complex Substitutions

Example: N-[(4-Fluorophenyl)methyl]-6-[3-endo-({[2-methyl-3-(methyloxy)phenyl]carbonyl}amino)-8-azabicyclo[3.2.1]oct-8-yl]pyridine-3-carboxamide (CAS 1149382-07-9)

  • Structural Difference : The thiolan-3-yloxy group is replaced with an 8-azabicyclo[3.2.1]octane moiety bearing a 2-methyl-3-methoxybenzamide.
  • Implications: The bicyclic system introduces steric bulk and additional hydrogen-bond donors/acceptors, which may improve target selectivity but reduce solubility .

Pharmacological and Physicochemical Properties

Physicochemical Properties

Property Target Compound 6-(Thiolan-3-yloxy)-N-(trifluoroethyl) Analog Furopyridine Analog
Molecular Weight ~306 g/mol (estimated) 306.30 g/mol ~550 g/mol
LogP (Predicted) ~2.5 ~3.1 (higher due to CF3) ~3.8 (rigid core)
Solubility Moderate (polar carboxamide) Low (high lipophilicity) Low (bulky substituents)

Pharmacological Inferences

  • Target Compound : The 4-fluorobenzyl group may engage in π-π stacking with aromatic residues in target proteins, while the thiolan-3-yloxy group provides conformational flexibility for optimal binding.
  • Trifluoroethyl Analog : Enhanced metabolic stability due to fluorine substituents but reduced target engagement due to smaller hydrophobic interactions .
  • Furopyridine Analog : High rigidity may improve kinase inhibition but limit oral bioavailability due to poor solubility .

Biological Activity

N-[(4-fluorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a thiolane moiety and a 4-fluorophenyl group, contributing to its unique biological profile. The presence of these functional groups enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. It has been shown to interact with p38 MAP kinase, which plays a crucial role in inflammatory responses and cytokine production.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : Inhibition of p38 MAP kinase leads to reduced production of pro-inflammatory cytokines such as IL-1β and TNFα, making it a candidate for treating autoimmune diseases .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further investigation is required to establish efficacy against specific pathogens.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, warranting further exploration in preclinical models.

Case Studies and Experimental Data

  • In Vivo Studies : In an adjuvant-induced arthritis model, the compound demonstrated significant inhibition of p38 MAP kinase activity, leading to decreased inflammation and joint damage .
  • In Vitro Assays : Various assays have confirmed the compound's ability to inhibit TNFα production in cultured cells, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

CompoundStructure FeaturesBiological Activity
This compoundPyridine ring with thiolane substitutionAnti-inflammatory, antimicrobial, anticancer
4-Methyl-6-(thiolan-3-yloxy)pyridineLacks fluorophenyl groupReduced reactivity
4-Methyl-3-aminopyridineLacks thiolane groupDifferent chemical properties

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